molecular formula C8H18O B8343024 4,5-Dimethyl-hexan-2-ol

4,5-Dimethyl-hexan-2-ol

Cat. No.: B8343024
M. Wt: 130.23 g/mol
InChI Key: KHSOOQUMPPYGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-hexan-2-ol is a branched secondary alcohol with a six-carbon chain, featuring methyl groups at the 4th and 5th positions and a hydroxyl group at the 2nd carbon. This structural arrangement influences its physicochemical properties, such as boiling point, solubility, and lipophilicity. These comparisons highlight the role of branching and substituent positioning in modulating chemical behavior.

Properties

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

4,5-dimethylhexan-2-ol

InChI

InChI=1S/C8H18O/c1-6(2)7(3)5-8(4)9/h6-9H,5H2,1-4H3

InChI Key

KHSOOQUMPPYGAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Comparable Compounds

Compound CAS Number Molecular Formula Molar Mass (g/mol) Boiling Point (°C) LogP Density (g/cm³)
2,5-Dimethyl-2-hexanol 3730-60-7 C₈H₁₈O 130.23 74 (20.3 mmHg) 2.19 0.812
4-Methyl-2-hexanol 2313-61-3 C₇H₁₆O 116.20 Not reported ~1.8* Not reported
4,5-Hexadien-2-ol, 2,4-Dimethyl 61747-61-3 C₈H₁₄O 126.20 Not reported ~2.0* Not reported

*Estimated based on structural analogs.

Research Findings and Implications

  • Branching Effects: Methyl groups closer to the hydroxyl group (e.g., 2,5-Dimethyl-2-hexanol) reduce boiling points due to steric hindrance, while distal branching (e.g., hypothetical 4,5-Dimethyl-hexan-2-ol) may enhance intermolecular forces .
  • Solubility Trends: Reduced branching correlates with higher polarity and water solubility, as seen in 4-Methyl-2-hexanol compared to di-methylated isomers .
  • Unsaturation Impact : Conjugated double bonds (e.g., in 4,5-Hexadien-2-ol derivatives) lower thermal stability and increase reactivity, limiting applications in high-temperature environments .

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